molecular formula C16H17NO4 B2491968 Methyl 4-((1-(furan-2-yl)propan-2-yl)carbamoyl)benzoate CAS No. 1219914-45-0

Methyl 4-((1-(furan-2-yl)propan-2-yl)carbamoyl)benzoate

Cat. No. B2491968
CAS RN: 1219914-45-0
M. Wt: 287.315
InChI Key: OOBWRZPDIKEZRK-UHFFFAOYSA-N
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Description

Methyl 4-((1-(furan-2-yl)propan-2-yl)carbamoyl)benzoate is a chemical compound that belongs to the class of carbamate esters. It is widely used in scientific research for its potential biological and pharmacological activities.

Scientific Research Applications

Antibacterial Activity

Furan derivatives have gained prominence in medicinal chemistry due to their therapeutic efficacy. Methyl 4-((1-(furan-2-yl)propan-2-yl)carbamoyl)benzoate, being part of this family, exhibits antibacterial properties. Researchers have explored its effects against both gram-positive and gram-negative bacteria . Further investigations into its mechanism of action and potential clinical applications are warranted.

Synthesis of Sugar Analogues

The compound’s unique structure makes it a valuable building block for synthesizing sugar analogues. By incorporating it into pyranone derivatives, researchers can explore novel sugar-based compounds with potential applications in drug development .

Epoxy Resins

Methyl 4-((1-(furan-2-yl)propan-2-yl)carbamoyl)benzoate can contribute to the synthesis of furan-containing epoxides. These compounds play a crucial role in epoxy resin formulations, enhancing their mechanical properties and chemical resistance .

Green Chemistry and Platform Chemicals

Furan derivatives, including Methyl 4-((1-(furan-2-yl)propan-2-yl)carbamoyl)benzoate, contribute to green chemistry initiatives. They serve as platform chemicals derived from biomass, such as furfural and 5-hydroxy-methylfurfural. These compounds have applications beyond fuels and plastics, including in pharmaceuticals and materials science .

properties

IUPAC Name

methyl 4-[1-(furan-2-yl)propan-2-ylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-11(10-14-4-3-9-21-14)17-15(18)12-5-7-13(8-6-12)16(19)20-2/h3-9,11H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBWRZPDIKEZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((1-(furan-2-yl)propan-2-yl)carbamoyl)benzoate

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